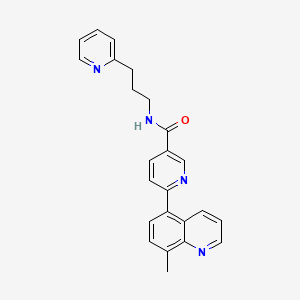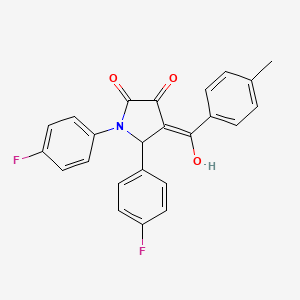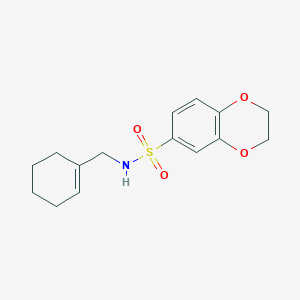
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MMBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBIT is a thiazolidinone derivative that has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学研究应用
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the potential applications of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one include:
- Antioxidant activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
- Anti-inflammatory activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
- Anticancer activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
作用机制
The exact mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
- Increased antioxidant capacity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase.
- Reduced inflammation: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1 beta and tumor necrosis factor-alpha.
- Induction of apoptosis: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound for scientific research. However, one of the main limitations of using 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Some of these directions include:
- Further elucidation of the mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: While the mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is partially understood, further research is needed to fully elucidate the pathways involved.
- Exploration of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one's potential as a therapeutic agent: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in preclinical studies, but further research is needed to determine its potential as a therapeutic agent for various diseases.
- Development of new synthesis methods for 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: While the current synthesis method for 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is effective, new methods that improve yield and purity could be developed.
合成方法
The synthesis of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step process that involves the reaction of 2-amino-4-methylbenzaldehyde with 2-methoxyethylamine to form an imine intermediate. The imine intermediate is then reacted with thiourea to form the desired thiazolidinone derivative, 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased through recrystallization.
属性
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-3-5-11(6-4-10)9-12-13(16)15(7-8-17-2)14(18)19-12/h3-6,9H,7-8H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUJLZRSQEOW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5498385.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498396.png)

![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)

![N-(2-methoxy-5-nitrophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5498415.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)